3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid
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Overview
Description
3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of isatoic anhydride with an appropriate hydrazide, followed by treatment with succinic anhydride under acidic conditions. This method yields the target compound with high purity and good yield .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. The use of mixed anhydrides in peptide synthesis is a common industrial method, as it allows for efficient production of the compound with minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have diverse biological activities .
Scientific Research Applications
3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Benzyl-4-oxoquinazolin-2-yl)propanoic acid
- 3-(3-Methyl-4-oxoquinazolin-2-yl)propanoic acid
- 3-(3-Hydroxy-4-oxoquinazolin-2-yl)propanoic acid
Uniqueness
3-(3-Amino-4-oxoquinazolin-2-yl)propanoic acid is unique due to its amino group, which allows for a wide range of chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C11H11N3O3 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
3-(3-amino-4-oxoquinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11N3O3/c12-14-9(5-6-10(15)16)13-8-4-2-1-3-7(8)11(14)17/h1-4H,5-6,12H2,(H,15,16) |
InChI Key |
ROHOLLIAURHZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CCC(=O)O)N |
Origin of Product |
United States |
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